molecular formula C7H3Br2N3 B2369138 5,8-Dibromopyrido[4,3-d]pyrimidine CAS No. 2228883-50-7

5,8-Dibromopyrido[4,3-d]pyrimidine

Cat. No.: B2369138
CAS No.: 2228883-50-7
M. Wt: 288.93
InChI Key: SQAUPDJDJYWGFG-UHFFFAOYSA-N
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Description

5,8-Dibromopyrido[4,3-d]pyrimidine is a heterocyclic compound with the molecular formula C7H3Br2N3. It is a derivative of pyrido[4,3-d]pyrimidine, characterized by the presence of two bromine atoms at the 5th and 8th positions of the bicyclic structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Dibromopyrido[4,3-d]pyrimidine typically involves the bromination of pyrido[4,3-d]pyrimidine derivatives. One common method includes the bromination of N-substituted homophthalimides and tetrahydropyrido[4,3-d]pyrimidine-5,7-diones, which produces 4,4-dibromohomophthalimide and 8,8-dibromo-tetrahydropyrido[4,3-d]pyrimidine-5,7-dione derivatives . These dibromo derivatives can then be used as precursors for further chemical transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of microwave-assisted synthesis has been reported to improve reaction yields, reduce reaction times, and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

5,8-Dibromopyrido[4,3-d]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and other nucleophiles. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Specific reagents and conditions for oxidation and reduction reactions vary depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the nature of the nucleophile or the specific oxidation/reduction conditions used. For example, substitution reactions with amines can yield aminopyrido[4,3-d]pyrimidine derivatives .

Scientific Research Applications

5,8-Dibromopyrido[4,3-d]pyrimidine has several applications in scientific research:

Mechanism of Action

its derivatives may exert effects through interactions with specific molecular targets, such as enzymes or receptors, involved in various biochemical pathways . The exact molecular targets and pathways would depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The bromine atoms provide sites for further functionalization, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

5,8-dibromopyrido[4,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2N3/c8-5-2-11-7(9)4-1-10-3-12-6(4)5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQAUPDJDJYWGFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC=N1)C(=CN=C2Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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